3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzopyran core and a tert-butyldimethylsilyl (TBDMS) group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This is followed by the formation of the benzopyran core through cyclization reactions involving appropriate intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the TBDMS group can modulate the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Similar in having TBDMS groups but differs in the core structure.
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine: Shares the TBDMS group but has a different functional group and core structure.
Uniqueness
The uniqueness of 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one lies in its combination of a benzopyran core with a TBDMS-protected hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24O4Si |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C21H24O4Si/c1-21(2,3)26(4,5)25-16-9-6-14(7-10-16)18-13-24-19-12-15(22)8-11-17(19)20(18)23/h6-13,22H,1-5H3 |
InChI Key |
FBCVTHUFPQPKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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